Unii-B1lxh6rppm

Description

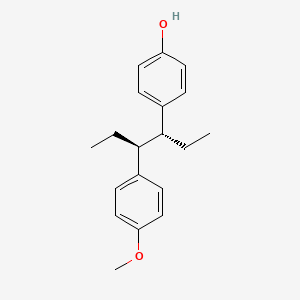

UNii-B1LXH6RPPM (CAS: 13026-26-1), also known as meso-hexestrol monomethyl ether or Paramion, is a synthetic phenolic compound derived from hexestrol, a nonsteroidal estrogen . Its IUPAC name is 4-[(1R,2S)-1-ethyl-2-(4-methoxyphenyl)butyl]phenol, indicating a stereospecific structure with ethyl, butyl, and methoxyphenyl substituents . This compound has historical relevance in medicinal chemistry, with documented use in pharmacological studies under the identifier NSC 19200 .

Properties

CAS No. |

13026-26-1 |

|---|---|

Molecular Formula |

C19H24O2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

4-[(3R,4S)-4-(4-methoxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C19H24O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,18-20H,4-5H2,1-3H3/t18-,19+/m0/s1 |

InChI Key |

ITRDPYNINWIWLM-RBUKOAKNSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)O)[C@H](CC)C2=CC=C(C=C2)OC |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hexestrol Monomethyl Ether involves the methylation of hexestrol. The reaction typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent such as acetone or methanol to achieve the desired product.

Industrial production methods for Hexestrol Monomethyl Ether may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hexestrol Monomethyl Ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Hexestrol Monomethyl Ether has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a standard in analytical chemistry.

Biology: The compound is studied for its estrogenic activity and its effects on biological systems, including its potential role in hormone replacement therapy.

Medicine: Research is conducted on its potential therapeutic applications, particularly in the treatment of estrogen-related disorders.

Mechanism of Action

The mechanism of action of Hexestrol Monomethyl Ether involves its interaction with estrogen receptors in the body. As an estrogen receptor agonist, it binds to these receptors, mimicking the effects of natural estrogens. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in various biological processes such as cell growth, differentiation, and reproduction.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound Name | Structure Highlights | Molecular Formula | Key Biological Activity | Solubility/LogP* |

|---|---|---|---|---|

| This compound | Phenol core with ethyl, butyl, methoxyphenyl | C₁₉H₂₄O₂ | Estrogenic/anti-estrogenic (inferred) | Moderate lipophilicity |

| Hexestrol | Two phenol groups, ethyl substituents | C₁₈H₂₂O₂ | Estrogenic agonist | Low aqueous solubility |

| Diethylstilbestrol | Two phenol groups, ethylene bridge | C₁₈H₂₀O₂ | Estrogenic agonist, carcinogenic | High lipophilicity |

| Tamoxifen | Triphenylethylene core, dimethylaminoethoxy | C₂₆H₂₉NO | Selective estrogen receptor modulator (SERM) | High lipophilicity |

Key Findings:

Structural Similarity: Hexestrol: Shares the phenol core and ethyl substituents but lacks the methoxy group, which in this compound may reduce metabolic degradation and enhance membrane permeability . Diethylstilbestrol (DES): While both have phenolic groups, DES’s linear ethylene scaffold confers stronger estrogenic activity but also carcinogenic risks, unlike this compound’s branched structure .

Biological Activity: this compound’s methoxy group may attenuate binding affinity to estrogen receptors compared to hexestrol, as seen in similar methoxylated analogs .

PubChem-Based Similarity Analysis

PubChem’s Similar Compounds (2-D similarity) and Similar Conformers (3-D similarity) tools identify structural analogs of this compound :

- 2-D Neighbors: Compounds with shared scaffolds (e.g., phenolic rings with alkyl/aryl substituents). Examples include hexestrol derivatives and methoxylated estrogens.

- 3-D Neighbors : Molecules with similar shape and binding features, such as selective androgen receptor modulators (SARMs) with comparable steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.